Cupric chromite is a versatile catalyst for various reactions due to its ability to selectively hydrogenate functional groups in organic molecules.
The unique properties of cupric chromite, such as its thermal stability and electrical conductivity, make it a potential candidate for various material science applications:
The potential environmental impact of cupric chromite warrants research and careful handling:
Copper chromite is an inorganic compound with the general formula or . It typically appears as a black or green-black powder and is primarily recognized for its catalytic properties in various
The catalytic activity of cupric chromite arises from its ability to activate hydrogen molecules. The exact mechanism is complex and involves the reduction of Cu(II) to Cu(I) by H2, followed by the re-oxidation of Cu(I) by the organic substrate []. This cycle facilitates the breaking of the H-H bond and the subsequent hydrogenation of organic molecules.
Additionally, it catalyzes the hydrogenation of carbonyl groups in aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:
Copper chromite also participates in acyloin condensation reactions and other transformations in organic synthesis, making it a versatile catalyst in both liquid and vapor phases
Copper chromite can be synthesized through various methods: These synthesis methods yield varying degrees of purity and catalytic activity depending on the conditions employed .
Research on the interactions of copper chromite with other substances indicates that its catalytic activity can be influenced by factors such as temperature, pressure, and the presence of other catalysts. For example, studies have shown that adding barium to the structure enhances stability during hydrogenation reactions . Moreover, investigations into its surface composition during catalytic processes reveal that different oxidation states of copper are active under varying conditions, impacting selectivity and efficiency
Copper chromite shares similarities with several other compounds that also serve as catalysts or have related properties. Here are some notable comparisons: Copper chromite's unique combination of copper and chromium oxides allows it to catalyze a broader range of reactions effectively compared to these similar compounds
Copper chromite was first described in 1908, though its exact stoichiometry remained unclear for decades. Early formulations varied between Cu₂Cr₂O₄ and Cu₂Cr₂O₅, with commercial samples often containing barium oxide and other additives. The material’s black, tetragonal crystalline structure and spinel configuration (AB₂O₄) allow for tunable oxidation states (Cu²⁺ and Cr³⁺), enabling versatile catalytic activity. Table 1: Key Historical Milestones in Copper Chromite Development Following World War II, Homer Burton Adkins and Wilbur Arthur Lazier refined copper chromite for use in hydrogenation reactions. Their work, informed by interrogations of German chemists, introduced barium as a stabilizer to resist reduction under high-pressure hydrogenation conditions. The Adkins catalyst—a mixture of copper chromite (CuCr₂O₄) and copper oxide (CuO)—became a cornerstone of industrial processes, enabling the selective reduction of esters to primary alcohols without over-hydrogenation. Mechanism of Barium StabilizationBarium ions (Ba²⁺) in the catalyst structure prevent the reduction of Cr³⁺ to inactive Cr²⁺, maintaining the active Cr³⁺ sites responsible for hydrogen adsorption and activation. This innovation allowed copper chromite to operate at elevated temperatures (200–260°C) and pressures (up to 3000 psig). The hydrogen activation mechanisms on copper chromite catalysts represent a complex interplay of multiple surface species and coordination environments. Research investigations have identified several distinct pathways through which hydrogen molecules interact with copper-chromium oxide surfaces, each characterized by specific temperature ranges and activation mechanisms. Dissociative Hydrogen Adsorption on Copper Sites The primary mechanism for hydrogen activation occurs through dissociative adsorption on metallic copper sites. Temperature-programmed reduction studies demonstrate that copper chromite exhibits hydrogen consumption peaks between 250-450°C, with the initial reduction occurring at copper sites. The reduction process follows a two-step mechanism where cupric ions (Cu²⁺) are first reduced to cuprous ions (Cu¹⁺) at temperatures of 250-320°C, followed by further reduction to metallic copper (Cu⁰) at 320-450°C. The hydrogen consumption data reveals that tetrahedral Cu²⁺ species require higher activation temperatures (320-450°C) compared to octahedral Cu²⁺ species (250-320°C). This temperature difference reflects the varying coordination environments and their influence on the electronic structure of copper sites. Diffuse reflectance infrared fourier transform spectroscopy studies have identified specific bands associated with carbon monoxide adsorbed on Cu¹⁺ sites, which reach maximum intensity after reduction at 573 K, indicating the formation of catalytically active cuprous species. Heterolytic Hydrogen Splitting Mechanisms The heterolytic activation of hydrogen involves the splitting of the hydrogen molecule into protonic and hydridic species. This mechanism occurs predominantly at Cu¹⁺ sites, which serve as electron-deficient centers capable of accepting electron density from hydrogen molecules. The delafossite structure CuCrO₂ has been identified as particularly effective for this activation pathway, with characteristic reduction temperatures ranging from 300-400°C. X-ray absorption fine structure spectroscopy studies have confirmed that Cu¹⁺ species are the active sites for selective hydrogenation reactions, while Cu⁰ species facilitate complete hydrogenation. The heterolytic splitting mechanism is crucial for maintaining selectivity in hydrogenolysis reactions, as it prevents over-reduction of target molecules. Spillover Phenomena and Interfacial Effects Hydrogen spillover between copper and chromium oxide phases represents a significant activation pathway that enhances the overall catalytic activity. This mechanism involves the initial dissociative adsorption of hydrogen on copper sites, followed by migration of hydrogen atoms to chromium oxide surfaces. The spillover effect is particularly pronounced at Cu-Cr interfaces, where synergistic interactions between the two metal phases facilitate hydrogen activation at lower temperatures. The interfacial regions between copper and chromium oxide phases exhibit unique electronic properties that promote hydrogen activation. Studies using in situ X-ray absorption spectroscopy have revealed that these interfacial sites can activate hydrogen at temperatures as low as 200°C, significantly lower than individual copper or chromium oxide phases. Surface Hydride Formation The formation of surface hydride species represents another important pathway for hydrogen activation. Reduced copper sites can accommodate hydrogen atoms in interstitial positions, forming CuHₓ species that serve as active intermediates in hydrogenation reactions. These hydride species are particularly stable at temperatures between 250-400°C and can be detected using temperature-programmed desorption techniques. The hydride formation mechanism is essential for understanding the selectivity patterns observed in copper chromite catalysis. The ability of reduced copper sites to store and release hydrogen atoms in a controlled manner enables selective hydrogenation of specific functional groups while preserving others. The synergistic interactions between copper and chromium species in copper chromite catalysts create unique coordination environments that enhance selectivity in hydrogenolysis reactions. These interactions involve both geometric and electronic effects that modify the catalytic properties compared to individual metal oxide phases. Copper-Chromium Oxide Interfacial Structures The interfacial regions between copper and chromium oxide phases exhibit distinct structural characteristics that contribute to enhanced catalytic performance. Extended X-ray absorption fine structure analysis has revealed that Cu-O-Cr linkages in the spinel structure create unique coordination geometries with modified electronic properties. The Cu²⁺-O-Cr³⁺ coordination environment exhibits bond lengths of 1.92-2.08 Å, which are intermediate between those found in pure copper oxide and chromium oxide phases. The spinel structure Cu[Cr₂]O₄ represents the most thermodynamically stable configuration, where copper ions occupy tetrahedral sites and chromium ions occupy octahedral sites. This arrangement creates a three-dimensional network of metal-oxygen bonds that facilitates electron transfer between copper and chromium centers. The coordination numbers in this structure are 4 for copper and 6 for chromium, providing optimal geometric arrangements for substrate interaction. Electronic Synergy and Charge Transfer The electronic interactions between copper and chromium species involve significant charge transfer that modifies the catalytic properties of both metals. X-ray photoelectron spectroscopy studies have demonstrated that the presence of chromium stabilizes specific oxidation states of copper, particularly Cu¹⁺ species that are crucial for selective hydrogenation. The electron transfer from copper to chromium creates electron-deficient copper sites that exhibit enhanced activity for electrophilic substrates. The synergistic effect is particularly pronounced in bimetallic oxide systems where the incorporation of copper demonstrates remarkable promotional effects compared to iron and manganese additives. Under reaction conditions, the synergism between copper and chromium arises from electron transfer between Cu¹⁺ and Cr³⁺ species, which alters the redox cycle and increases the steady-state concentration of active species. Geometric Effects on Selectivity The geometric arrangement of copper and chromium species in the catalyst structure significantly influences the selectivity patterns observed in hydrogenolysis reactions. The delafossite structure CuCrO₂ exhibits unique geometric properties where copper atoms are in linear coordination between directly superposed oxygen layers. This arrangement creates specific binding sites that favor certain reaction pathways over others. The coordination environment affects the adsorption geometry of reactant molecules, which in turn determines the selectivity of the catalytic process. Density functional theory calculations have indicated that the interfacial sites between copper particles and chromium oxide supports provide stronger interaction with reactant molecules compared to metallic copper alone. This enhanced interaction facilitates selective bond breaking in hydrogenolysis reactions. Structural Stability and Regeneration The synergistic coordination between copper and chromium species contributes to the structural stability of the catalyst under reaction conditions. The spinel structure provides a robust framework that prevents sintering of copper particles and maintains dispersion during high-temperature reactions. The chromium oxide matrix acts as a structural promoter that stabilizes the active copper phase against deactivation. The regeneration characteristics of copper chromite catalysts are enhanced by the synergistic interactions between metal phases. The ability of the catalyst to undergo reduction-oxidation cycles without significant structural degradation is attributed to the stabilizing effect of the chromium oxide framework. This structural stability is crucial for maintaining catalytic activity over extended reaction periods. The surface acidity properties of copper chromite catalysts play a crucial role in determining their effectiveness for glycerol dehydration reactions. The acid-base characteristics of the catalyst surface directly influence the reaction mechanisms and selectivity patterns observed in the conversion of glycerol to valuable chemical intermediates. Lewis Acid Sites and Their Catalytic Function The reduced form of copper chromite catalysts contains significant concentrations of Lewis acid sites, primarily associated with Cu¹⁺ species. These sites are formed during the reduction process where Cu²⁺ ions are converted to Cu¹⁺, creating electron-deficient centers that can accept electron pairs from reactant molecules. Temperature-programmed desorption of ammonia reveals that these Lewis acid sites desorb ammonia in the temperature range of 150-400°C, indicating a wide distribution of acid strengths. The Cu¹⁺ Lewis acid sites are particularly effective for glycerol dehydration due to their ability to coordinate with hydroxyl groups in the glycerol molecule. X-ray diffraction analysis of reduced catalysts confirms the presence of Cu⁰, Cu¹⁺, and Cr₂O₃ phases, with the Cu¹⁺ species being responsible for the Lewis acid character. The acid strength of these sites ranges from 85-105 kJ/mol, which is optimal for activating glycerol molecules without causing excessive side reactions. Brønsted Acid Sites and Surface Hydroxyl Groups The surface of copper chromite catalysts contains Brønsted acid sites associated with hydroxyl groups bonded to metal centers. These sites are characterized by their ability to donate protons to reactant molecules, facilitating various reaction mechanisms. Pyridine adsorption studies using fourier transform infrared spectroscopy have identified distinct bands corresponding to both Lewis and Brønsted acid sites, with Brønsted sites typically appearing at 1540 cm⁻¹. The surface hydroxyl groups play a crucial role in the dehydration mechanism by providing protons necessary for the elimination of water from glycerol molecules. The strength of these Brønsted acid sites ranges from 75-95 kJ/mol, which is moderate compared to traditional solid acids but sufficient for glycerol activation. The concentration and accessibility of these sites can be modulated through the preparation method and thermal treatment conditions. Acidity Modulation Through Chromium Content The surface acidity of copper chromite catalysts can be systematically modified by adjusting the chromium content. Higher chromium concentrations lead to increased surface acidity due to the formation of additional Cr³⁺ Lewis acid sites. The acid strength of Cr³⁺ sites (95-115 kJ/mol) is generally higher than that of Cu²⁺ sites, providing a means to fine-tune the catalytic properties. The relationship between chromium content and surface acidity has been quantified through ammonia temperature-programmed desorption studies. Catalysts with higher chromium contents exhibit ammonia desorption peaks at higher temperatures (220-280°C), indicating stronger acid sites. This enhanced acidity correlates with improved glycerol conversion rates, although excessive acidity can lead to reduced selectivity toward desired products. Interfacial Acid Sites and Synergistic Effects The interfacial regions between copper and chromium oxide phases create unique acid sites with intermediate properties between those of individual metal oxides. These interfacial sites exhibit acid strengths of 80-100 kJ/mol and contribute significantly to the overall catalytic activity. The mixed Lewis-Brønsted character of these sites provides optimal conditions for glycerol dehydration, achieving glycerol conversions of 75-85% with acetol selectivities of 80-90%. The synergistic effect between copper and chromium species is manifested in the enhanced surface hydroxyl density observed in bimetallic systems. This increased hydroxyl density shows a linear relationship with the first-order kinetic constant for glycerol dehydration, demonstrating the direct correlation between surface acidity and catalytic activity. The interfacial sites also provide stability against deactivation, maintaining catalytic performance over extended reaction periods. Mechanistic Aspects of Glycerol Dehydration The dehydration of glycerol over copper chromite catalysts proceeds through a dual-pathway mechanism involving both Lewis and Brønsted acid sites. The initial step involves the coordination of glycerol molecules to Lewis acid sites, which activates the molecule for subsequent dehydration. The Brønsted acid sites then facilitate the elimination of water molecules, leading to the formation of acetol as the primary product. The selectivity toward acetol formation is influenced by the distribution of acid sites and their relative strengths. Optimal performance is achieved when the catalyst contains a balanced mixture of Lewis and Brønsted acid sites, allowing for efficient substrate activation without excessive side reactions. The reaction mechanism involves the formation of intermediate species that can be detected using in situ spectroscopic techniques, providing insights into the molecular-level processes occurring during catalysis.Compound Formula Key Features Copper(II) oxide CuO Used in various catalytic processes; simpler structure than copper chromite. Chromium(III) oxide Cr₂O₃ Acts as a catalyst; often used in ceramics and pigments. Raney nickel Ni/Al Highly effective catalyst for hydrogenation; operates under milder conditions compared to copper chromite. Nickel oxide NiO Catalytic properties similar to copper oxide; used in fuel cells and batteries. Early Discoveries and Structural Ambiguities
Year Development Key Contributors Impact 1908 Initial description Unattributed Foundation for future research 1930s Adkins-Lazier catalyst formulation H.B. Adkins, W.A. Lazier Enabled hydrogenation of esters to alcohols 1940s Barium-modified catalysts Adkins Prevention of catalytic deactivation 1960s Industrial-scale production UCAR, others Widespread adoption in petrochemicals Post-WWII Advancements: Adkins-Lazier Catalyst Formulations
Hydrogen Activation Pathways on Copper-Chromium Oxide Surfaces
Synergistic Metal-Oxygen Coordination in Selective Hydrogenolysis Reactions
Surface Acidity Modulation for Glycerol Dehydration Mechanisms
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